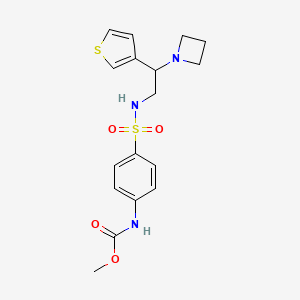

methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

Description

Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is an intriguing chemical compound with applications in diverse scientific fields

Properties

IUPAC Name |

methyl N-[4-[[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-24-17(21)19-14-3-5-15(6-4-14)26(22,23)18-11-16(20-8-2-9-20)13-7-10-25-12-13/h3-7,10,12,16,18H,2,8-9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERMOSOXNSEKGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate typically involves a multi-step process:

Formation of the Azetidine Ring: : This can be achieved by the cyclization of suitable precursors under acidic or basic conditions.

Thiophene Introduction: : The thiophene moiety is introduced through a coupling reaction with a halide derivative.

Sulfamoyl Group Addition:

Phenyl Carbamate Formation: : The final step is the formation of the phenyl carbamate, often through the reaction of the intermediate with methyl isocyanate or an equivalent reagent.

Industrial Production Methods

In an industrial setting, the production methods would be scaled up, focusing on cost-effective and high-yield processes. The choice of solvents, catalysts, and purification techniques would be optimized to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, potentially leading to sulfoxides or sulfones.

Reduction: : Reduction can affect the sulfamoyl group or the azetidine ring, producing a variety of reduced forms.

Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially on the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

Reduction: : Use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: : Halides, nucleophiles (e.g., amines), and electrophiles (e.g., alkylating agents).

Major Products

The major products depend on the specific reactions undertaken. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural features to methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate exhibit significant antimicrobial properties. For instance, derivatives containing azetidine and thiophene rings have shown promising results against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity, leading to cell death.

Anticancer Properties

The compound has been explored for its anticancer potential. Studies have demonstrated that related sulfonamide derivatives can induce apoptosis in cancer cell lines through various pathways, such as the activation of caspases and modulation of cell cycle progression. The incorporation of the azetidine moiety may enhance the selectivity and potency of these compounds against specific cancer types, making them candidates for further development in cancer therapy.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Lines Tested | IC50 Values (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | < 10 | Apoptosis induction | |

| MCF-7 | 5 - 15 | Cell cycle arrest | |

| A549 | < 20 | Caspase activation |

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase and α-glucosidase. This property suggests potential applications in treating conditions like Alzheimer's disease and type 2 diabetes mellitus, where enzyme modulation is crucial.

Table 2: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference Study |

|---|---|---|

| Acetylcholinesterase | Competitive | |

| α-Glucosidase | Non-competitive |

Molecular Modeling and Structure-Activity Relationship (SAR)

Computational studies have been pivotal in understanding the structure-activity relationship of this compound. Molecular docking simulations suggest that the compound can effectively bind to target proteins due to its spatial configuration and functional groups. These insights are essential for rational drug design, allowing chemists to modify existing compounds for improved efficacy and reduced toxicity.

Future Perspectives

The ongoing research into this compound indicates a promising future in drug development. Its diverse biological activities make it a candidate for further exploration in pharmaceutical applications, particularly in antimicrobial and anticancer therapies. Continued investigation into its mechanisms of action, alongside SAR studies, will be crucial for optimizing its therapeutic potential.

Mechanism of Action

The compound's mechanism of action would likely involve interactions with biological targets such as enzymes or receptors. The azetidine ring and thiophene moiety could facilitate binding to active sites, while the sulfamoyl and carbamate groups might participate in specific chemical interactions, influencing the compound's overall biological effect.

Comparison with Similar Compounds

Similar Compounds

Methyl (4-(N-(2-pyrrolidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Ethyl (4-(N-(2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)carbamate

Methyl (4-(N-(2-(azetidin-1-yl)ethyl)sulfamoyl)phenyl)carbamate

Uniqueness

What sets methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate apart is the specific combination of its structural moieties. The presence of both the azetidine ring and the thiophene unit imparts unique reactivity and potential biological activity not found in other similar compounds.

This compound exemplifies the complexity and potential of modern synthetic organic chemistry, bridging the gap between lab-scale research and real-world applications.

Biological Activity

Methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound with potential therapeutic applications due to its unique structural features, including an azetidine ring, thiophene moiety, and sulfamoyl group. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

This compound

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 318.38 g/mol |

| LogP | 3.3 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

| Rotatable Bonds | 8 |

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It is hypothesized that the compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. This mechanism is particularly relevant in the context of matrix metalloproteinases (MMPs), which play critical roles in tissue remodeling and disease progression.

Biological Activity Studies

Research has demonstrated several biological activities associated with this compound:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant antitumor effects by inhibiting cancer cell proliferation. For instance, derivatives of thiophene have shown potential in targeting cancer cells through apoptosis induction and cell cycle arrest mechanisms.

- Anti-inflammatory Properties : The sulfamoyl group is known for its anti-inflammatory effects. Compounds containing this moiety have been studied for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

- Antimicrobial Activity : The azetidine ring is associated with antimicrobial properties. Research has shown that compounds featuring azetidine can effectively inhibit bacterial growth, making them candidates for antibiotic development.

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to this compound:

- Study on MMP Inhibition : A study published in Molecules evaluated the inhibition of MMPs by carbamate derivatives, highlighting a unique slow-binding mechanism that enhances their therapeutic potential against diseases like cancer and arthritis .

- Anticancer Efficacy : Research has demonstrated that similar azetidine-containing compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer models. The mechanism involves inducing apoptosis through mitochondrial pathways .

Q & A

Basic: What are the optimal synthesis methods and purification strategies for methyl (4-(N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the sulfamoyl and carbamate moieties. Key steps include:

- Coupling Reactions : Use anhydrous solvents (e.g., dichloromethane or dioxane) to minimize hydrolysis of intermediates .

- Temperature Control : Maintain low temperatures (0–5°C) during exothermic steps (e.g., sulfamoylation) to avoid side reactions .

- Catalysis : Employ acid catalysts (e.g., HCl) for carbamate formation, as demonstrated in analogous syntheses .

Purification : - Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane to isolate intermediates .

- Crystallization : Optimize solvent mixtures (e.g., chloroform:ethanol) for final product recrystallization .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions, particularly the azetidine and thiophene groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₈H₂₀N₃O₄S₂ requires m/z 422.09) .

- X-ray Crystallography : Resolve conformational disorders (e.g., cyclohexene ring puckering in analogous carbamates) .

- Infrared Spectroscopy (IR) : Identify carbamate (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretch ~1350 cm⁻¹) functional groups .

Advanced: How can researchers design interaction studies to evaluate its pharmacodynamics and pharmacokinetics (PD/PK)?

Methodological Answer:

- Target Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for biological targets (e.g., enzymes or receptors) .

- Metabolic Stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation; monitor via LC-MS/MS .

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in organs using autoradiography .

Data Interpretation : - Compare binding kinetics (KD, kon/koff) across analogs to identify structure-activity relationships (SARs) .

Advanced: What methodologies are recommended for assessing its environmental fate and ecotoxicological impact?

Methodological Answer:

- Environmental Persistence :

- Biotic Interactions :

- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Replicate Experimental Conditions : Standardize assays (e.g., cell lines, incubation times) to isolate variables .

- Structural Verification : Confirm compound purity (≥95% via HPLC) and stereochemistry (circular dichroism) .

- Mechanistic Profiling : Compare off-target effects using kinase or GPCR screening panels .

Case Example : - If anti-inflammatory activity conflicts, validate using both COX-2 inhibition (in vitro) and carrageenan-induced edema (in vivo) .

Advanced: What computational approaches are suitable for predicting its reactivity and interaction mechanisms?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Model binding to target proteins (e.g., sulfamoyl-enzyme complexes) using AMBER or GROMACS .

- Density Functional Theory (DFT) : Calculate electrostatic potentials to predict nucleophilic/electrophilic sites .

- QSAR Modeling : Train models on analogs to forecast toxicity or metabolic pathways .

Validation : - Cross-reference computational results with crystallographic data (e.g., hydrogen bond distances in protein-ligand complexes) .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods due to potential vapor release (e.g., during solvent evaporation) .

- First Aid : For accidental inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.